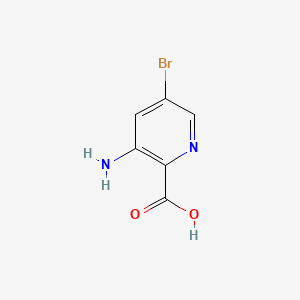

3-氨基-5-溴吡啶-2-羧酸

概述

描述

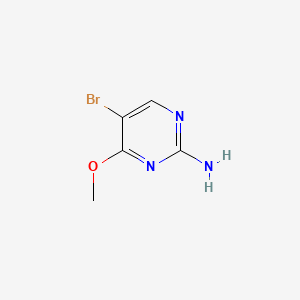

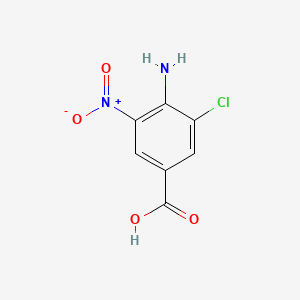

3-Amino-5-bromopyridine-2-carboxylic acid is a chemical compound that consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .

Synthesis Analysis

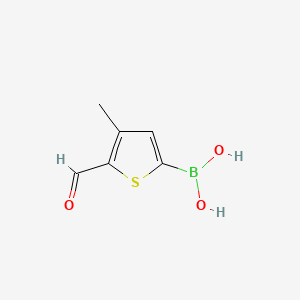

The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular formula of 3-Amino-5-bromopyridine-2-carboxylic acid is C6H5BrN2O2 . It consists of a pyridine ring with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 3-Amino-5-bromopyridine-2-carboxylic acid are diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . Additionally, it can undergo protodeboronation when reacted with pinacol boronic esters .Physical And Chemical Properties Analysis

3-Amino-5-bromopyridine-2-carboxylic acid is a solid compound . It has a molecular weight of 217.02 . The compound should be stored under inert gas at 2–8 °C .科学研究应用

晶体工程与超分子化学

该化合物的晶体结构为晶体工程和超分子化学提供了宝贵的信息:

总之,3-氨基-5-溴吡啶-2-羧酸作为多种科学研究的通用支架,涵盖有机合成、药物化学、材料科学等多个领域。其独特的性质不断激发着跨多个领域的创新研究。🌟

如需了解更多详情,您可以参考 ChemicalBook条目并探索相关的化合物,如2-氨基-5-溴吡啶和5-溴嘧啶-2-羧酸 . 如果你有任何其他问题或需要更深入的见解,请随时提问!

作用机制

Target of Action

3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative that is commonly used as an organic synthesis and pharmaceutical intermediate . It can be used in the synthesis of various pyridine-based bioactive molecules . .

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through carbon–carbon bond formation.

Biochemical Pathways

Given its use in the synthesis of various pyridine-based bioactive molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific bioactive molecule it is used to synthesize.

Result of Action

It is known to be used in the synthesis of various pyridine-based bioactive molecules , suggesting that its effects would be dependent on the specific bioactive molecule it is used to synthesize.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.

安全和危害

未来方向

生化分析

Biochemical Properties

3-Amino-5-bromopyridine-2-carboxylic acid is used in the preparation of biological reagents such as macrocyclic glucagon-like peptide 1 receptor agonists . It is also used in the preparation of pyridinamide and indoline compounds

Molecular Mechanism

It is known to be involved in the synthesis of certain biological reagents

Temporal Effects in Laboratory Settings

It is known that it has a melting point of over 170°C and a predicted boiling point of 399.0±42.0 °C .

属性

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

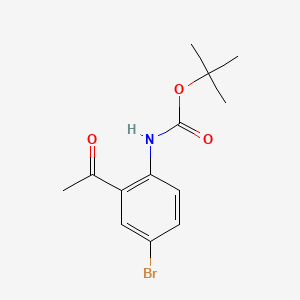

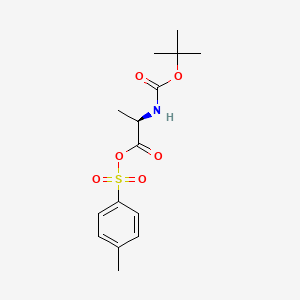

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

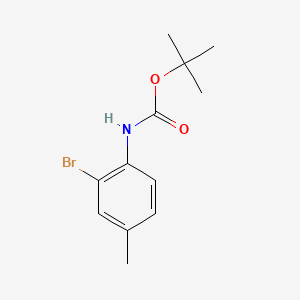

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)